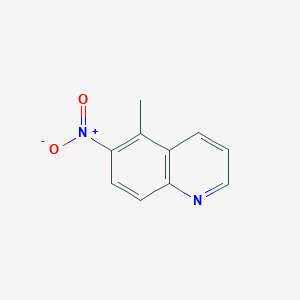

5-Methyl-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-3-2-6-11-9(8)4-5-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLJDXYCHLQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494293 | |

| Record name | 5-Methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65745-70-2 | |

| Record name | 5-Methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold: a Cornerstone in Chemistry

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental structure in the realms of medicinal chemistry and organic synthesis. numberanalytics.comresearchgate.net Its unique arrangement provides a rich chemical profile, enabling it to participate in a variety of reactions, including electrophilic substitution and nucleophilic addition. numberanalytics.com This versatility has established quinoline as a crucial building block for creating complex molecules. numberanalytics.comresearchgate.net

In medicinal chemistry, the quinoline motif is integral to numerous pharmacologically active compounds. researchgate.netorientjchem.org Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. orientjchem.orgrsc.org This has spurred significant interest in quinoline as a scaffold for drug discovery, leading to the development of numerous quinoline-based drugs with promising results in preclinical and clinical studies. orientjchem.org Notable examples of drugs built upon the quinoline framework include the antimalarial chloroquine (B1663885) and the anticancer agent camptothecin. numberanalytics.com

The utility of quinoline extends to organic synthesis, where it serves as a starting material for a diverse range of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Various synthetic strategies have been developed to functionalize the quinoline ring, allowing for the introduction of different chemical groups to tailor the molecule for specific applications. numberanalytics.com

5 Methyl 6 Nitroquinoline in the Landscape of Nitroquinoline Chemistry

5-Methyl-6-nitroquinoline exists within the broader class of nitroquinolines, which are quinoline (B57606) derivatives bearing one or more nitro groups. The position of the nitro group and other substituents on the quinoline ring significantly influences the compound's chemical properties and reactivity.

Research into nitroquinoline derivatives is often driven by the desire to synthesize novel compounds with specific biological activities or to serve as intermediates in the synthesis of other complex molecules. For instance, studies have explored the synthesis of various nitro- and nitrosoquinolines as precursors for aminoquinolines, which are valuable in coordination chemistry and as biologically active agents. nih.gov The synthesis of 7-methyl-8-nitroquinoline (B1293703) has been a focus of research due to its potential as a key starting material for developing other quinoline derivatives with biological activities. brieflands.comsemanticscholar.org

The synthesis of specific nitroquinoline isomers can be challenging. For example, the Skraup synthesis starting with m-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. brieflands.comsemanticscholar.org Subsequent nitration of such mixtures requires carefully controlled conditions to achieve selective synthesis of the desired nitro-substituted product. brieflands.com

A Historical Look at Nitroquinoline Research

Classical Approaches for Quinoline Ring System Construction

Several named reactions have become fundamental to the synthesis of the quinoline core. These methods, developed in the late 19th and early 20th centuries, remain relevant due to their versatility and applicability to a wide range of substituted anilines and carbonyl compounds. organicreactions.org

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. uop.edu.pk A significant consideration in the Skraup synthesis with substituted anilines, such as m-toluidine (B57737), is the regioselectivity of the cyclization, which can lead to a mixture of isomers. For instance, the Skraup reaction of m-toluidine typically yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). semanticscholar.orgbrieflands.com The reaction is known for being highly exothermic and potentially violent, often requiring the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk

A key variant of the Skraup synthesis is the Doebner-von Miller reaction. wikipedia.orgsynarchive.comslideshare.net This modification utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, often prepared in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org This approach offers greater control over the substituents on the newly formed pyridine (B92270) ring of the quinoline system.

Table 1: Comparison of Skraup Synthesis and its Variants

| Feature | Skraup Synthesis | Doebner-von Miller Reaction |

| Carbon Source | Glycerol (dehydrates to acrolein) uop.edu.pk | α,β-Unsaturated aldehydes or ketones wikipedia.org |

| Key Intermediate | 1,2-Dihydroquinoline uop.edu.pk | Schiff base/enamine wikipedia.org |

| Oxidizing Agent | Nitrobenzene, Arsenic Pentoxide wikipedia.org | Often inherent in the reaction mechanism or added |

| Control | Can be violent and exothermic wikipedia.org | Generally more controlled |

| Products from m-toluidine | Mixture of 5- and 7-methylquinoline semanticscholar.orgbrieflands.com | Can be directed to specific isomers |

The Friedländer synthesis, discovered by Paul Friedländer in 1882, provides a route to quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). organicreactions.orgiipseries.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclodehydration. organicreactions.orgorganic-chemistry.org This method is particularly useful for synthesizing polysubstituted quinolines with a high degree of regiochemical control, as the substitution pattern is determined by the starting materials. iipseries.org For the synthesis of a methyl-substituted quinoline, one could employ an appropriately substituted o-aminoaryl aldehyde or ketone.

Other classical methods for quinoline synthesis include the Pfitzinger, Combes, Conrad-Limpach, and Doebner-von Miller reactions. iipseries.org

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.comresearchgate.net The carboxylic acid group can subsequently be removed. pharmaguideline.com

Combes Synthesis: The Combes synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the resulting Schiff base to form a substituted quinoline. wikipedia.orgresearchgate.net This method is particularly suited for preparing 2,4-disubstituted quinolines. wikipedia.org

Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgnih.gov Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr variation). wikipedia.org

Doebner-von Miller Synthesis: As mentioned earlier, this is a versatile modification of the Skraup synthesis. It involves reacting an aniline with an α,β-unsaturated carbonyl compound, often generated in situ, in the presence of an acid catalyst. wikipedia.orgsynarchive.comjptcp.com

Targeted Synthesis of 5-Methyl-6-nitroquinoline and Positional Isomers

The synthesis of a specific isomer like this compound requires careful consideration of the regioselectivity of the reactions employed. This can be achieved either by direct nitration of a pre-formed methylquinoline or through a multi-step pathway where the substituents are introduced in a controlled manner.

The nitration of methylquinolines is a common method for introducing a nitro group onto the quinoline ring. The position of the incoming nitro group is directed by the activating effect of the methyl group and the deactivating effect of the nitrogen atom in the quinoline ring. Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring at positions 5 and 8. uop.edu.pk

For the synthesis of this compound, the starting material would be 5-methylquinoline. The nitration of 5-methylquinoline is expected to introduce the nitro group at either the 6- or 8-position, as these positions are ortho and para to the activating methyl group. However, the directing effects can be complex, and mixtures of isomers are often obtained. For example, the nitration of 7-methylquinoline has been shown to selectively yield 7-methyl-8-nitroquinoline (B1293703). semanticscholar.orgbrieflands.com In contrast, the nitration of 2-methylquinoline (B7769805) strongly favors substitution at the 4-position. smolecule.com The specific conditions of the nitration, such as the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and the reaction temperature, can influence the regioselectivity. scirp.org

Table 2: Regioselectivity in the Nitration of Methylquinolines

| Starting Material | Major Nitration Product(s) | Reference(s) |

| 2-Methylquinoline | 2-Methyl-4-nitroquinoline | smolecule.com |

| 5-Methylquinoline | This compound and/or 5-Methyl-8-nitroquinoline | uop.edu.pk |

| 7-Methylquinoline | 7-Methyl-8-nitroquinoline | semanticscholar.orgbrieflands.com |

| 8-Methylquinoline | 8-Methyl-5-nitroquinoline | smolecule.com |

To avoid issues with regioselectivity in the nitration step, multi-step synthetic sequences are often employed. These strategies build the desired molecule with the substituents in their correct positions from the outset. For instance, one could start with a substituted aniline that already contains a methyl and a nitro group in the desired relative positions and then construct the quinoline ring using one of the classical methods described above.

An example of a multi-step synthesis could involve the following general steps:

Preparation of a substituted aniline: Starting with a commercially available toluidine or nitrotoluidine, perform reactions to introduce the other substituent in the correct position. For example, starting with 3-methylaniline (m-toluidine), one could perform a nitration reaction. However, this would likely lead to a mixture of isomers. A more controlled approach might involve protecting certain positions on the ring before nitration.

Quinoline ring formation: The appropriately substituted aniline is then used in a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, to form the bicyclic ring system. For example, 4-methyl-3-nitroaniline (B15663) could be reacted with glycerol in a Skraup synthesis to theoretically yield this compound.

Functional group manipulation: In some cases, it may be more advantageous to introduce the nitro group later in the synthesis via nitration of a pre-formed methylquinoline, as discussed in the previous section, and then separate the resulting isomers.

Another approach involves the synthesis of 6-nitroquinoline (B147349), which can be prepared from 4-nitroaniline (B120555) and glycerol via the Skraup reaction, followed by the introduction of the methyl group. chemicalbook.comnih.gov However, direct methylation of the quinoline ring can be challenging and may lack regioselectivity.

More modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the methyl group with high regioselectivity. For example, a bromo-substituted nitroquinoline could be coupled with a methylating agent.

Synthesis of Key Precursors and Intermediates for this compound

The construction of the this compound scaffold fundamentally relies on the strategic synthesis of key precursors and intermediates. A common and direct approach involves the selective nitration of 6-methylquinoline. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly temperature, are carefully controlled (often between 0–5°C) to favor mono-nitration at the 8-position and minimize the formation of undesired side products.

Another versatile strategy begins with m-toluidine. The Skraup synthesis, a classic method for quinoline synthesis, can be employed to react m-toluidine with glycerol, resulting in a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com This mixture can then be subjected to nitration without further purification. The subsequent nitration step selectively yields 7-methyl-8-nitroquinoline in excellent yields. brieflands.com

For the synthesis of related structures, such as 6-fluoro-5-methyl-8-nitroquinoline, multi-step protocols are necessary. These often commence with a suitable quinoline precursor, followed by cyclization reactions to form the core quinoline ring. Subsequent steps involve targeted fluorination, using techniques like nucleophilic substitution or direct fluorination, and electrophilic nitration to introduce the nitro group. smolecule.com

The synthesis of aminoquinoline derivatives, which can be precursors to or derived from nitroquinolines, often involves the reduction of the nitro group. This can be achieved through catalytic hydrogenation using catalysts like Raney nickel or tin(II) chloride in hydrochloric acid. acs.org

A notable synthesis of nitroquinoline derivatives utilizes a three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), trimethyl orthoformate, and 2-nitroaniline. nih.gov This highlights the diverse range of starting materials and reaction pathways available for accessing these important heterocyclic systems.

Advanced Synthetic Methodologies for Nitroquinolines

In the quest for more efficient and sustainable chemical processes, a range of advanced synthetic methodologies have been developed and applied to the synthesis of nitroquinolines and their derivatives. These modern techniques offer significant advantages over traditional methods, including reduced reaction times, higher yields, and improved safety profiles.

Catalytic Approaches (e.g., Nanomaterial-Assisted Synthesis)

Nanomaterials have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. In the context of quinoline synthesis, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been successfully employed to enhance the yield of 2-methyl-6-nitroquinoline (B57331). nih.gov The use of these 40 nm nanoparticles in the cyclization reaction has been shown to double the reaction yield and reduce the reaction time from 110 minutes to 80 minutes. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby promoting the condensation and cyclization steps. nih.gov

The synthesis of 2-methyl-6-nitroquinoline using this nanomaterial-assisted approach involves dissolving 4-nitroaniline in concentrated HCl under reflux in the presence of the Fe3O4@SiO2 nanoparticles. Crotonaldehyde is then added dropwise, and the mixture is refluxed for an hour. nih.gov After cooling, the nanoparticles can be easily separated using an external magnet before neutralization and product isolation, demonstrating the practical advantages of these magnetic nanocatalysts. nih.gov This method resulted in an 81% yield of the desired product. nih.gov

Palladium nanoparticles have also been investigated for the one-pot synthesis of substituted quinolines. researchgate.net These nanoparticles, which can be synthesized using green methods involving algal extracts, have shown catalytic activity in the synthesis of quinoline derivatives from 2-aminobenzyl alcohol and acetyl derivatives. researchgate.net Furthermore, copper ferrite (B1171679) (CuFe2O4) nanoparticles, synthesized via a one-step hydrothermal method, have proven to be effective heterogeneous catalysts for the reduction of nitroanilines to their corresponding amino compounds, a key transformation in the synthesis of many quinoline derivatives. researchgate.net

| Catalyst | Application | Key Advantages |

| Fe3O4@SiO2 Nanoparticles | Synthesis of 2-methyl-6-nitroquinoline | Doubled reaction yield, reduced reaction time, easy catalyst separation. nih.gov |

| Palladium Nanoparticles | One-pot synthesis of substituted quinolines | Green synthesis of catalyst, efficient for C-C bond formation. researchgate.net |

| CuFe2O4 Nanoparticles | Reduction of nitroanilines | Effective, economical, and environmentally friendly for nitro group reduction. researchgate.net |

Microwave-Assisted and One-Pot Syntheses

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. The application of microwave irradiation in the synthesis of nitroquinoline derivatives has led to dramatically reduced reaction times and improved yields. For instance, the synthesis of novel 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines has been achieved in high yields (87-89%) within a short reaction time of 10 minutes using microwave heating. researchgate.netnih.gov This method, which utilizes water as a solvent, is also considered environmentally friendly. researchgate.netnih.gov

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. A highly effective one-pot Friedländer quinoline synthesis has been developed for the preparation of mono- or di-substituted quinolines in high yields (66-100%). rsc.org This method involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with aldehydes or ketones. rsc.org

Another notable one-pot procedure for synthesizing 3-nitroquinoline (B96883) derivatives involves the reaction of o-aminobenzaldehyde and β-nitrostyrenes in the presence of DABCO and silica gel. researchgate.net This represents an interesting variation of the Friedländer-type synthesis. researchgate.net Additionally, a one-pot, three-component method has been developed for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines from 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine. rsc.org

The synthesis of 8-heteroaryl substituted quinolines has also been achieved through one-pot sequential palladium-catalyzed coupling reactions, providing a simple approach to biologically interesting nitroxoline (B368727) analogues. nih.gov

| Method | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, eco-friendly. researchgate.netnih.gov | Synthesis of 4-aryl(alkyl)amino-3-nitroquinolines. researchgate.netnih.gov |

| One-Pot Friedländer Synthesis | High yields, uses inexpensive reagents. rsc.org | Synthesis of mono- or di-substituted quinolines from o-nitroarylcarbaldehydes. rsc.org |

| One-Pot Nitroquinoline Synthesis | Variation of Friedländer-type synthesis. researchgate.net | Synthesis of 3-nitroquinoline derivatives from o-aminobenzaldehyde and β-nitrostyrenes. researchgate.net |

| One-Pot Three-Component Synthesis | Formation of complex quinoline derivatives. rsc.org | Synthesis of 6-(aryldiazenyl)-3-iodoquinolines. rsc.org |

| One-Pot Sequential Pd-Catalyzed Coupling | Access to polyconjugated molecular architectures. nih.gov | Synthesis of 8-heteroaryl substituted quinolines. nih.gov |

Continuous Flow Reactor Applications in Nitroquinoline Synthesis

Continuous flow chemistry has emerged as a safer, more reproducible, and scalable alternative to traditional batch processing. azolifesciences.comflinders.edu.au This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and product quality. azolifesciences.com

While specific applications of continuous flow reactors for the complete synthesis of this compound are not extensively detailed in the provided context, the successful application of this technology to related quinoline derivatives suggests its high potential for the synthesis of this target molecule and its analogs. The ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry particularly attractive for nitration reactions. azolifesciences.com

Ring Transformation Reactions Leading to Quinoline Derivatives

Ring transformation reactions offer a powerful and often elegant approach to the synthesis of complex heterocyclic systems, including quinoline derivatives. These reactions involve the rearrangement or reconstruction of an existing ring system to form the desired quinoline scaffold.

One such example is the transformation of an indole (B1671886) ring to a quinoline. A method has been developed that involves the reaction of o-aminobenzaldehyde with 2-methylindole (B41428) to form a C,N-1,6-bisnucleophile. This intermediate can then react with various keto- or aldocarbonyl-containing compounds, leading to a diverse range of quinoline products. rsc.org

Conversely, quinolines can also be transformed into other heterocyclic structures. For instance, quinoline derivatives can be converted into 3-formyl-1-phenoxycarbonylindole derivatives. sci-hub.se This reaction proceeds through the formation of diphenyl 1-phenoxycarbonyl-1,4-dihydroquinoline-4-phosphonates, which are then subjected to ozonolysis and subsequent treatment with sodium hydrogen carbonate. sci-hub.se

Furthermore, 5-substituted quinoline 1-oxides can undergo a photochemical ring enlargement to form benz[d]-1,3-oxazepines. These intermediates can then undergo a ring contraction under thermal or photochemical conditions to yield 4-substituted indoles. jst.go.jp These examples highlight the versatility of ring transformation reactions in providing access to a wide array of heterocyclic compounds starting from or leading to quinoline derivatives.

Nucleophilic Substitution Reactions in Nitroquinoline Systems

The electron-deficient nature of the quinoline ring, enhanced by the nitro group at the 6-position, makes this compound a substrate for various nucleophilic substitution reactions. These reactions primarily involve the substitution of a hydrogen atom on the aromatic ring.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-C and C-heteroatom bond formation in electron-deficient aromatic compounds. In nitroquinolines, the nitro group strongly activates the ring towards nucleophilic attack. For 6-nitroquinoline, VNS reactions with carbanions, such as that derived from chloromethyl phenyl sulfone, typically occur at the C-5 position, which is ortho to the nitro group. kuleuven.be

In the case of this compound, the presence of the methyl group at the C-5 position introduces significant steric hindrance. This steric bulk is expected to disfavor nucleophilic attack at this position. Consequently, VNS reactions on this compound are predicted to occur preferentially at the other ortho position, C-7, which is sterically less encumbered. The regioselectivity in VNS reactions is known to be sensitive to steric effects, with bulkier nucleophiles showing a higher preference for less hindered positions. acs.org

A study on the VNS amination of various nitroquinolines using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) showed that 6-nitroquinoline yields the 5-amino product. clockss.org While specific data for this compound is not available, the established principles of VNS suggest that amination would be directed to the C-7 position.

Table 1: Regioselectivity in VNS Reactions of Nitroquinolines

| Substrate | Nucleophile | Position of Substitution | Reference |

| 6-Nitroquinoline | Chloromethyl phenyl sulfone carbanion | C-5 | kuleuven.be |

| 6-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide (TMHI) | C-5 | clockss.org |

| 5-Nitroisoquinoline | Chloromethyl phenyl sulfone carbanion | C-6 (ortho) | researchgate.net |

| This compound | Various Nucleophiles | C-7 (Predicted) | N/A |

Aromatic Nucleophilic Substitution of Hydrogen (SNArH)

Aromatic Nucleophilic Substitution of Hydrogen (SNArH), often requiring an oxidizing agent, is another important reaction pathway for nitroaromatic compounds. Studies on 6-nitroquinoline have shown that it can undergo SNArH reactions. For instance, the reaction of 6-nitroquinoline with potassium cyanide in dimethyl sulfoxide (B87167) leads to substitution at the C-5 position. Current time information in Bangalore, IN. This further underscores the activation of the positions ortho to the nitro group.

For this compound, the methyl group at C-5 would sterically hinder the approach of the nucleophile to this position. Therefore, it is anticipated that SNArH reactions on this substrate would also favor substitution at the C-7 position. The electronic effect of the methyl group, being weakly electron-donating, is unlikely to outweigh the significant steric hindrance it imposes at the adjacent position. The influence of substituents on the rate and regioselectivity of nucleophilic addition to nitroarenes is a well-documented phenomenon, with steric effects playing a crucial role. lookchemmall.com

Direct Amination Reactions of Nitroquinolines

Direct amination of nitroquinolines can be achieved using various reagents, a notable example being the use of potassium permanganate (B83412) in liquid ammonia. Research has demonstrated that the amination of 6-nitroquinoline under these conditions yields 5-amino-6-nitroquinoline. This reaction proceeds via an oxidative nucleophilic substitution of hydrogen mechanism. In a study on the amination of various nitroquinolines, it was observed that 5-nitro-, 6-nitro-, and 7-nitroquinoline (B188568) were all aminated at a position ortho to the nitro group. researchgate.net

Applying this precedent to this compound, the C-5 position is blocked by the methyl group. Consequently, direct amination is expected to occur at the C-7 position, leading to the formation of 7-amino-5-methyl-6-nitroquinoline. The directing effect of the nitro group towards the ortho positions is a strong governing factor in these transformations. researchgate.net

Transformations Involving the Nitro Group

The nitro group in this compound is not merely an activating group for nucleophilic substitution but is also a functional group that can undergo its own characteristic transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to arylamines which are valuable synthetic intermediates. A variety of methods are available for the reduction of nitroarenes, many of which are applicable to nitroquinolines. organic-chemistry.orgresearchgate.net These methods include catalytic hydrogenation (e.g., using Pd/C), and reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). nih.govnih.gov

The reduction of this compound to 5-methyl-6-aminoquinoline is a feasible and expected transformation. The presence of the methyl group is unlikely to interfere with most standard reduction protocols. For example, the reduction of various substituted nitroquinolines to their corresponding amino derivatives using stannous chloride in acidic methanol (B129727) has been reported to be efficient and tolerant of other functional groups. nih.gov Similarly, a domino nitro reduction-Friedländer heterocyclization process using Fe/AcOH has proven effective for the in-situ reduction of nitroarenes. acs.orgwikipedia.orgorganic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Comments |

| H2, Pd/C | Catalytic hydrogenation, generally high yielding. |

| Fe, HCl/AcOH | Dissolving metal reduction, widely used and cost-effective. |

| SnCl2, HCl | A common laboratory method for nitro group reduction. |

| NaBH4, AcOH | Can selectively reduce the quinoline ring or the nitro group depending on conditions. rushim.ru |

Nef Reaction and Related Conversions

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a carbonyl compound upon treatment with acid. wikipedia.orgorganic-chemistry.org The classical Nef reaction involves the hydrolysis of a nitronate salt, which is formed by the deprotonation of the nitroalkane at the α-position. wikipedia.orgorganic-chemistry.org This reaction requires the presence of at least one α-hydrogen to the nitro group.

In the context of this compound, the nitro group is attached to an aromatic ring, and therefore, it lacks an α-hydrogen. Consequently, this compound cannot directly undergo a classical Nef reaction.

However, related transformations involving the nitro group are known. For instance, certain nitroaromatic compounds can undergo reactions that result in the formation of carbonyl groups through more complex pathways, sometimes involving initial nucleophilic attack and subsequent rearrangement. There are also oxidative and reductive versions of the Nef reaction. organic-chemistry.org While there are no specific reports of a Nef-type reaction for this compound in the reviewed literature, the general prerequisite of an α-hydrogen for the classical pathway makes its direct application to this aromatic nitro compound unfeasible.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of nitroquinolines with organometallic reagents such as Grignard reagents can be chemodivergent, leading to different products depending on the substitution pattern of the quinoline ring. researchgate.net While specific studies on this compound are not extensively detailed, the reactivity of closely related 6-nitroquinoline derivatives provides significant insight.

A primary reaction pathway involves the interaction of aryl Grignard reagents with the nitro group, which can lead to the formation of 6-arylamino derivatives. mdpi.comnih.gov For instance, 5,8-dimethoxy-6-nitroquinolone reacts with aryl Grignards to furnish 6-arylamino products. mdpi.comnih.gov This transformation is believed to proceed through a hydroxylamine (B1172632) intermediate. nih.gov

Alternatively, nucleophilic substitution at a carbon atom of the quinoline core can occur. In reactions involving 5,7-dimethoxy-6-nitroquinolone and aryl Grignards, arylation has been observed at the 5-position, which is vicinal to the nitro group and thus electron-deficient. mdpi.comnih.gov This C-arylation can occur alongside the N-arylation at the 6-position. nih.gov However, with vinyl Grignard reagents, substitution has been noted to occur exclusively at the 5-position. nih.govresearchgate.net The course of the reaction—whether it results in N-arylation at the nitro group or C-arylation on the ring—is influenced by the functional groups present on the heterocyclic ring. researchgate.net For example, studies on 5-methoxy-6-nitroquinoline derivatives showed that carbostyril substrates primarily yielded 6-(arylamino)carbostyrils, whereas 2-alkoxyquinoline substrates exclusively gave 5-arylquinolines. researchgate.net

Table 1: Reactions of 6-Nitroquinoline Derivatives with Grignard Reagents

| Substrate | Grignard Reagent | Major Product(s) | Reference |

|---|---|---|---|

| 5,8-Dimethoxy-6-nitroquinolone | Aryl Grignards | 6-Arylamino derivatives | mdpi.comnih.gov |

| 5,7-dimethoxy-6-nitroquinolone | Aryl Grignards | 5-Aryl and 6-Arylamino derivatives | nih.gov |

| 5,7-dimethoxy-6-nitroquinolone | Vinyl Grignards | 5-Vinyl derivatives | nih.govresearchgate.net |

| 5-Methoxy-6-nitro-2-alkoxyquinoline | Aryl Grignards | 5-Arylquinolines | researchgate.net |

| 5-Methoxy-6-nitrocarbostyril | Aryl Grignards | 6-(Arylamino)carbostyrils | researchgate.net |

Transformations at the Methyl Group and Quinoline Core

Direct alkylation studies on the methyl group or the core of this compound are not widely reported. However, alkylation reactions have been performed on functionalized derivatives of related nitroquinolines. A notable example is the reductive methylation of 6-amino-7-methyl-5-nitroquinoline using formaldehyde (B43269) and formic acid, following the Eschweiler-Clarke conditions, to introduce a methyl group onto the amino function. Similarly, other quinoline derivatives, such as 8-amino-6-methoxy-2-methylquinoline, have been alkylated at the amino group using reagents like 1-chloro-4-phthalimidopentane. google.com These examples highlight that alkylation is often carried out on nucleophilic functional groups that are introduced after the transformation of the nitro group.

The nitroquinoline scaffold can undergo various oxidative and coupling reactions, which are crucial for the synthesis of more complex heterocyclic systems.

Oxidative Transformations: The quinoline ring itself is susceptible to oxidation. For example, enzymatic oxidation of 6-nitroquinoline with xanthine (B1682287) oxidase under aerobic conditions has been shown to yield 6-nitroquinolin-2(1H)-one. nih.gov This reaction involves the oxidation of the carbon atom adjacent to the ring nitrogen. nih.gov The incorporation of an oxygen atom from water during this process has been confirmed through isotopic labeling studies. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the nitroquinoline core, typically requiring a pre-installed halide. The Buchwald-Hartwig amination has been successfully used to couple methylamine (B109427) with 6-bromo-7-methyl-5-nitroquinoline, using a Pd(OAc)₂/Xantphos catalyst system, to afford N,7-dimethyl-5-nitroquinolin-6-amine in high yield.

Furthermore, products derived from initial transformations of 6-nitroquinolines can undergo subsequent coupling reactions. The 6-arylamino derivatives formed from the reaction of 5,8-dimethoxy-6-nitroquinolone with Grignard reagents can be subjected to palladium acetate-mediated oxidative coupling. mdpi.com This intramolecular reaction leads to the formation of tetracyclic pyrido[3,2-b]carbazolequinones. mdpi.com These reactions demonstrate the utility of the nitroquinoline framework in constructing complex, fused aromatic systems.

Table 2: Coupling Reactions on Nitroquinoline Derivatives

| Substrate | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| 6-Bromo-7-methyl-5-nitroquinoline | Methylamine | Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos, Cs₂CO₃ | N,7-Dimethyl-5-nitroquinolin-6-amine | |

| 6-Arylamino-5,8-dimethoxyquinolone | (Intramolecular) | Oxidative C-C Coupling | Pd(OAc)₂ | Pyrido[3,2-b]carbazolequinone | mdpi.com |

Reactivity of Nitroquinoline N-Oxides

The conversion of the quinoline nitrogen to an N-oxide significantly alters the reactivity of the heterocyclic ring, particularly enhancing its susceptibility to nucleophilic attack. While the presence of a methyl group at the 8-position can sterically hinder N-oxide formation with hydrogen peroxide, other isomers are more readily oxidized. cdnsciencepub.com

A key reaction of nitroquinoline N-oxides is oxidative nucleophilic substitution of hydrogen (SNH). The N-oxides of 5-, 6-, 7-, and 8-nitroquinolines react with primary or secondary amines in the presence of an oxidant like potassium ferricyanide. researchgate.netresearchgate.net This reaction, a type of Chichibabin reaction, typically results in the introduction of an alkylamino group at the 2-position, yielding 2-alkylamino-nitroquinoline N-oxides in moderate to excellent yields. researchgate.netresearchgate.net

The N-oxide functionality can also be used to introduce other substituents. Reaction of quinoline N-oxides with phosphorus oxychloride (POCl₃) is a standard method to introduce a chlorine atom at the 2-position, yielding 2-chloroquinolines. nih.gov Another transformation involves the oxidation of quinoline N-oxides with lead tetraacetate to produce 1-hydroxy-2(1H)-quinolones, also known as quinoline hydroxamic acids. cdnsciencepub.com This has been demonstrated for 4-nitroquinoline 1-oxide, which yields 1-hydroxy-4-nitro-2(1H)-quinolone. cdnsciencepub.com

Table 3: Reactions of Nitroquinoline N-Oxides

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5(6,7,8)-Nitroquinoline N-oxides | Primary/Secondary Amines, K₃[Fe(CN)₆] | Oxidative SNH Alkylamination | 2-Alkylamino-nitroquinoline N-oxides | researchgate.netresearchgate.net |

| 7-Acetamido-8-benzyloxyquinoline N-oxide | POCl₃ | Chlorination/Rearrangement | 2-Chloro-7-acetamido-8-benzyloxyquinoline | nih.gov |

| 4-Nitroquinoline 1-oxide | Lead tetraacetate | Oxidation | 1-Hydroxy-4-nitro-2(1H)-quinolone | cdnsciencepub.com |

Derivatives and Analogs of 5 Methyl 6 Nitroquinoline

Structurally Modified Nitroquinoline Derivatives

Modifications to the nitroquinoline core involve the introduction of various functional groups, which can significantly alter the molecule's chemical and biological properties. The electron-withdrawing nature of the nitro group generally activates the quinoline (B57606) ring for nucleophilic substitution reactions, while the methyl group's electronic and steric influence directs the position of these modifications.

Alkylamino and Dialkylamino Analogs

The synthesis of aminoquinolines is often achieved through the reduction of the corresponding nitro compounds. For instance, a common pathway to amino derivatives involves the chemical reduction of a nitroquinoline precursor. This transformation converts the nitro group into a primary amine, which can then be further derivatized.

One illustrative example from a related isomer is the preparation of 5-amino-6-methylquinoline, which is accomplished by the reduction of 6-methyl-5-nitroquinoline. This process highlights a standard synthetic route that could be hypothetically applied to 5-Methyl-6-nitroquinoline to yield 6-amino-5-methylquinoline. The resulting amino group can subsequently undergo alkylation to produce various N-alkylamino and N,N-dialkylamino analogs. These modifications are significant as the introduction of amino and substituted amino groups can profoundly impact the molecule's biological activity.

Halogenated and Alkylated Nitroquinolines

The introduction of halogen atoms onto the quinoline scaffold is a key strategy for creating derivatives with altered properties. Electrophilic aromatic substitution reactions are typically employed to install halogen and nitro groups. The regioselectivity of these reactions is governed by the directing effects of the pre-existing substituents on the ring.

For 5-methylquinoline (B1294701), halogenation can be achieved through various methods, although controlling the position of substitution is a critical aspect. While specific literature on the direct halogenation of this compound is not abundant, related compounds offer insights. For example, the synthesis of 2,8-dichloro-5-methyl-6-nitroquinoline is achieved through the nitration of 2,8-dichloro-5-methylquinoline, demonstrating that a halogenated methylquinoline can be a precursor to a halogenated methyl-nitroquinoline. This suggests that direct halogenation of this compound would likely be influenced by the directing effects of both the methyl and nitro groups.

Alkylation represents another important modification. While general methods for the alkylation of quinoline systems are known, specific examples starting from this compound are not extensively documented in readily available literature.

Polynitrated Quinoline Systems

The introduction of additional nitro groups to a nitroquinoline system results in polynitrated derivatives. The nitration of 5-methylquinoline can be accomplished using a mixture of nitric acid and sulfuric acid. The position of the incoming nitro group is directed by the activating effect of the methyl group and the deactivating effect of the nitrogen atom in the pyridine (B92270) ring. Given that this compound already possesses one nitro group, further nitration would be challenging due to the ring's deactivation and would likely require harsh reaction conditions. The existing nitro group would direct incoming electrophiles to meta positions, while the methyl group directs to ortho and para positions, leading to a complex regiochemical outcome.

Quinoline-2-one Derivatives

Quinoline-2-ones, also known as carbostyrils, are an important class of heterocyclic compounds. Their synthesis often involves the cyclization of appropriately substituted anilines or other precursors. While a direct synthesis of a quinoline-2-one derivative from this compound is not a straightforward conversion, it is conceivable to synthesize such a compound through a multi-step pathway starting from a different precursor that ultimately incorporates the 5-methyl and 6-nitro substitution pattern. The quinolone ring system is a common feature in drug research due to its diverse pharmacological activities.

Quinolinequinone Derivatives

Quinolinequinones are derivatives of quinoline characterized by a quinone moiety fused to the heterocyclic ring. These compounds can be synthesized through the oxidation of dihydroxyquinolines. A hypothetical route to a 5-methyl-6-nitroquinolinequinone derivative would involve the introduction of two hydroxyl groups onto the this compound ring, followed by an oxidation step. The positions of these hydroxyl groups would determine the structure of the resulting quinone.

Fused-Ring Systems Derived from Nitroquinolines

The quinoline nucleus serves as a building block for the construction of more complex, fused-ring heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry. The functional groups on this compound, particularly the nitro group (or its reduced amino form), can be utilized as handles for annulation reactions to build additional rings.

For example, the amino derivative, 6-amino-5-methylquinoline, could be a key intermediate for synthesizing fused systems. This aminoquinoline could potentially react with dicarbonyl compounds or their equivalents to form fused pyrazine rings (e.g., pyrimido[4,5-b]quinolines) or with other reagents to construct fused five-membered rings like imidazoles or triazoles. The development of efficient protocols for creating fused-ring systems, such as 5,6-fused 2-pyridones, demonstrates the ongoing interest in expanding the chemical space of polycyclic heterocycles.

Pyrido[3,2-b]carbazolequinones

Information regarding the specific synthesis and properties of Pyrido[3,2-b]carbazolequinones is limited in available research. However, the broader class of pyridocarbazoles, which are structural isomers, has been the subject of significant investigation. For instance, a series of Pyrido[3,2-a]carbazole derivatives have been synthesized and evaluated for their potent antitumor activities. nih.govresearchgate.net A novel synthetic approach to this scaffold involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.govresearchgate.net These compounds have demonstrated notable efficacy against human lung and colon cancer cell lines, with some derivatives showing significantly higher potency than reference compounds. nih.govresearchgate.net The research into these related isomers underscores the potential of the pyridocarbazole framework in the development of new therapeutic agents.

Pyrazolo[3,4-b]pyridine Derivatives

The Pyrazolo[3,4-b]pyridine scaffold is a significant class of heterocyclic compounds recognized for a wide array of biological activities. These compounds are considered structural analogs of quinolines and have attracted considerable interest from medicinal chemists. Various synthetic strategies have been developed for this framework. One common approach involves the cyclization of 5-aminopyrazoles with 1,3-biselectrophilic reagents such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds. If the 1,3-dicarbonyl compound is not symmetrical, the reaction can lead to the formation of two different regioisomers.

Another established method is the Gould-Jacobs reaction, which utilizes 3-aminopyrazole derivatives in place of aniline (B41778) to react with diethyl 2-(ethoxymethylene)malonate. Research has also explored novel synthetic routes, such as the one-pot condensation of various carbaldehydes with heteroaromatic amines to produce diverse series of these derivatives. nih.gov The resulting compounds have been evaluated for numerous pharmacological activities, including the inhibition of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents. nih.gov

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines represent another important class of quinoline analogs, with a pyrimidine ring fused to the pyridine portion of the quinoline structure. This scaffold is present in numerous biologically active molecules. One particularly relevant analog is 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine, which has been identified as an inhibitor of dihydrofolate reductase (DHFR). researchgate.netmdpi.com

The synthesis of these derivatives is versatile, often achieved through multicomponent reactions which align with the principles of green chemistry by improving efficiency and reducing waste. researchgate.netrsc.org For example, a one-pot, three-component approach using sulfonic acid supported on a magnetic nanocatalyst has been used to synthesize novel pyrimido[4,5-b]quinolines and pyrido[2,3-d:6,5-d']dipyrimidine derivatives. Another strategy involves the reaction of 6-aminouracil, an aromatic aldehyde, and a 1,3-diketone. rsc.org These compounds are investigated for a range of therapeutic applications, including antiviral and antitumor activities. researchgate.net

Biologically Relevant Analogues of this compound

The inherent pharmacological potential of the quinoline core, as seen in this compound, has inspired the development of numerous biologically active analogs. These molecules often retain the fundamental quinoline scaffold but are functionalized to target specific biological pathways or receptors.

5-Methyl-6-nitroquipazine and its Role in Radioligand Development

5-Methyl-6-nitroquipazine is a novel analog of 6-nitroquipazine, a potent and selective inhibitor of the serotonin transporter (SERT). This compound was specifically designed and synthesized for use in radioligand development. By radiolabeling 5-Methyl-6-nitroquipazine with tritium ([³H]) and the positron-emitting isotope carbon-11 ([¹¹C]), researchers have created a promising tool for visualizing and studying SERT in the brain using Positron Emission Tomography (PET).

The tritiated form, [³H]5-methyl-6-nitroquipazine, was found to have a very high affinity for the serotonin transporter. This high affinity, combined with the relative ease of labeling the compound with carbon-11, makes [¹¹C]5-methyl-6-nitroquipazine a strong candidate for PET imaging studies of SERT, which plays a crucial role in various neurological and psychiatric disorders.

| Compound | Binding Affinity (Kd) |

|---|---|

| [³H]5-methyl-6-nitroquipazine | 51 ± 7 pM |

Other Pharmacologically Active Quinoline Scaffolds

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of pharmacologically active compounds. This bicyclic heterocycle is a key structural component in many commercially available drugs and serves as a versatile building block for the design and synthesis of new therapeutic agents.

The ability to functionalize the quinoline moiety at various positions allows for the fine-tuning of its biological activity. Consequently, quinoline derivatives have been shown to possess a wide spectrum of therapeutic properties, including:

Antimicrobial

Anticancer

Anti-inflammatory

Anticonvulsant

Antioxidant

Analgesic

The development of quinoline-based compounds is an active area of research, with scientists continually exploring new synthetic methods and investigating the structure-activity relationships of novel derivatives to create more effective and targeted medicines.

Biological and Medicinal Applications of 5 Methyl 6 Nitroquinoline and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their potential to combat microbial infections, including those caused by drug-resistant pathogens.

Antibacterial Efficacy Studies

Quinoline derivatives have demonstrated notable efficacy against a range of bacterial strains. For instance, certain quinoline-based hydroxyimidazolium hybrids have shown potent anti-staphylococcal activity. Specifically, a hybrid featuring a methyl group at the C-6 position was identified as a potent agent against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. nih.gov This same compound also exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv with a MIC of 10 µg/mL. nih.gov

Further studies on other quinoline derivatives have highlighted their broad-spectrum potential. Novel synthesized quinoline compounds have been tested against both Gram-positive and Gram-negative bacteria. One derivative, compound 13 , which incorporates an indole (B1671886) moiety, showed excellent bactericidal activity with low MIC values of 20±3.3 μg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA) and 10±1.5 μg/mL against Pseudomonas aeruginosa. researchgate.net Another study found that certain 2-chloroquinoline derivatives were effective, with compound 21 showing a potent MIC of 12.5 µg/ml against tested bacterial strains. annexpublishers.com

The introduction of various substituents to the quinoline core significantly influences antibacterial potency. Research on benzofuroquinolinium derivatives, which act as FtsZ polymerization inhibitors, found one compound to be a highly potent anti-MRSA agent, with MIC values as low as 0.5 µg/mL against some MRSA strains. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) |

|---|---|---|

| 6-Methyl-quinoline Hybrid | Staphylococcus aureus | 2 |

| 6-Methyl-quinoline Hybrid | Mycobacterium tuberculosis H37Rv | 10 |

| Compound 13 (Indole-quinoline) | MRSA | 20 ± 3.3 |

| Compound 13 (Indole-quinoline) | Pseudomonas aeruginosa | 10 ± 1.5 |

| Compound 21 (2-Chloroquinoline) | Various bacteria | 12.5 |

| Benzofuroquinolinium Derivative | MRSA (multiple strains) | 0.5 - 1 |

Antifungal Efficacy Assessments

The antifungal potential of quinoline derivatives has also been a subject of investigation. Quinoline-based hydroxyimidazolium hybrids demonstrated significant antifungal activity, particularly against Cryptococcus neoformans, with MIC values as low as 15.6 µg/mL. nih.gov However, their efficacy against other fungi, such as Candida and Aspergillus species, was more moderate, with MICs generally around 62.5 µg/mL. nih.gov

In a separate study, a series of new quinoline derivatives were screened against several fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.net The results indicated that all tested compounds were potentially active, with one specific derivative, compound 6 , being the most potent. researchgate.net The antifungal activity of quinolinyl hydrazones and their corresponding oxadiazole derivatives was found to be weak to moderate, with MICs observed in the range of 50 to 200 µg/ml against the tested fungal strains. annexpublishers.com

Antimalarial Activity Research

The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and quinine. nih.gov Research into new quinoline derivatives continues in the search for agents effective against drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.

Numerous studies have synthesized and evaluated novel quinoline derivatives, revealing promising results. A series of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines were tested against the chloroquine-resistant W2 clone of P. falciparum. Six of these compounds showed in vitro activity, with IC50 values ranging from 1.4 to 46 μM. nih.gov The most active compound in this series, which featured an aldehyde group, recorded an IC50 of 1.4 μM. nih.gov

In another study, quinoline derivatives were hybridized with pyrazole moieties. One such compound exhibited an excellent in vitro IC50 value of 0.036 µg/mL against P. falciparum, which was comparable to the control drug chloroquine (IC50 of 0.020 µg/mL). nih.gov Similarly, a different quinoline conjugate demonstrated an IC50 value of 0.19 µg/mL, surpassing the activity of chloroquine in that particular study. nih.gov The strategic combination of different chemical moieties with the quinoline structure, a technique known as molecular hybridization, is a key strategy for enhancing antimalarial potency. nih.gov

**Table 2: Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***

| Compound/Derivative Class | IC50 |

|---|---|

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (most active) | 1.4 µM |

| Pyrazole-Quinoline Hybrid | 0.036 µg/mL |

| Chloroquine (Control for Pyrazole Hybrid) | 0.020 µg/mL |

| Quinoline Conjugate | 0.19 µg/mL |

| Chloroquine (Control for Conjugate) | 0.20 µg/mL |

Anticancer and Antitumor Research

The potential of quinoline derivatives as anticancer agents is an area of intense research, focusing on their ability to induce cell death and inhibit proliferation in various cancer cell lines.

Cytotoxic Properties and Antiproliferative Effects

Derivatives of 5-methylquinoline (B1294701) have been evaluated for their cytotoxic effects. A study investigating a mixture of 5-methylquinoline and 7-methylquinoline (B44030) reported an IC50 value of 2.62 µM against the human epithelial colorectal carcinoma (Caco-2) cell line. brieflands.com Further functionalization of this structure led to derivatives with even greater cytotoxicity; for example, 7-methyl-8-nitro-quinoline showed an IC50 of 1.87 µM, and a subsequent derivative, 8-nitro-7-quinolinecarbaldehyde, had the highest cytotoxicity with an IC50 value of 0.53 µM against the same cell line. brieflands.com

A novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxic activity across several cancer cell lines. Its IC50 values were 3.1 µg/mL against breast cancer (MCF-7), 3.3 µg/mL against hepatocellular carcinoma (HepG2), 9.96 μg/mL against lung cancer (A549), and 23 µg/mL against colon carcinoma (HCT-116) cells. mdpi.com

Other research on pyrazolo[4,3-f]quinoline derivatives also revealed potent antiproliferative activity. Three compounds from this series were particularly effective against a panel of six human cancer cell lines, exhibiting 50% growth inhibition (GI50) values below 8 µM in all tested lines. nih.gov

Table 3: Cytotoxic Activity (IC50/GI50) of 5-Methyl-6-nitroquinoline and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 |

|---|---|---|

| 5-methylquinoline / 7-methylquinoline mixture | Caco-2 | 2.62 µM |

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 µM |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 µM |

| BAPPN | MCF-7 (Breast) | 3.1 µg/mL |

| BAPPN | HepG2 (Liver) | 3.3 µg/mL |

| BAPPN | A549 (Lung) | 9.96 µg/mL |

| BAPPN | HCT-116 (Colon) | 23 µg/mL |

| Pyrazolo[4,3-f]quinoline Derivatives (1M, 2E, 2P) | Various (6 lines) | < 8 µM |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway Inhibition)

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many human cancers. nih.gov As such, it represents a key therapeutic target. While research has broadly implicated quinoline derivatives in the inhibition of various signaling pathways, specific studies directly linking this compound to the PI3K/Akt/mTOR pathway are limited.

However, research on related quinoline and quinazoline structures provides insight into the potential mechanisms. For example, a series of novel pyrazolochalcones were investigated as potential modulators of the PI3K/Akt/mTOR pathway in breast cancer cells. semanticscholar.org These studies confirmed that certain derivatives could inhibit key regulators of the pathway, including PI3K, p-PI3K, p-AKT, and mTOR. semanticscholar.org Similarly, a series of dimorpholinoquinazoline-based compounds were synthesized as potential inhibitors of the PI3K/Akt/mTOR cascade. One compound was shown to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM in MCF7 breast cancer cells. mdpi.com Another study on furoquinoline derivatives also confirmed PI3K/mTOR inhibitory potency through Western blot analysis of phosphorylated Akt and 4E-BP1. semanticscholar.org

These findings suggest that the broader class of quinoline-related heterocycles can function as inhibitors of the PI3K/Akt/mTOR pathway, providing a strong rationale for future investigations into whether this compound and its specific derivatives share this mechanism of action.

Mechanisms of Action

The therapeutic effects of quinoline derivatives, including nitroquinolines, are often rooted in their ability to interfere with fundamental cellular processes, particularly those involving DNA.

DNA Gyrase and Topoisomerase IV Inhibition Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for quinolone-based antibacterial agents. nih.gov These enzymes are crucial for managing DNA topology during replication. nih.govnih.gov DNA gyrase, composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process facilitated by the ATPase activity of the GyrB subunit. nih.gov Topoisomerase IV is essential for decatenating replicated chromosomes, allowing for proper segregation into daughter cells. nih.gov

Quinolone antibacterials exert their effect not by simply inhibiting enzyme activity, but by converting these topoisomerases into toxic adducts on the DNA. nih.govresearchgate.net For instance, a model quinolone, norfloxacin, was shown to convert E. coli Topoisomerase IV into a poisonous complex on the DNA. nih.govresearchgate.net This action leads to DNA damage, which in turn induces the SOS pathway for DNA repair and can cause the linearization of plasmid DNA in treated cells. nih.govresearchgate.net The inhibition of Topoisomerase IV is often revealed when DNA gyrase is mutated to be quinolone-resistant, indicating that both enzymes can be targets. nih.gov Research has focused on identifying novel inhibitors that target different sites on these enzymes to combat the rise of drug-resistant bacteria. nih.gov

DNA Intercalation In addition to enzyme inhibition, some quinoline derivatives can directly interact with DNA through intercalation. This mechanism involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. tmc.edu This intercalation can alter the structure of the DNA, as seen in studies where an aminoquinoline moiety was observed to intercalate into DNA, extending the helical rise between specific base pairs. tmc.edu Such structural changes can interfere with the enzyme's interaction with the DNA, providing a basis for inhibitory effects on enzymes that act on DNA. tmc.edu To determine if enzyme inhibition is due to this mechanism, DNA unwinding assays can be performed; some compounds that inhibit DNA gyrase do so without causing significant DNA unwinding, suggesting a mechanism other than intercalation. nih.gov

Neurological and Central Nervous System Applications

Serotonin Transporter Inhibition and Radioligand Development for PET Imaging

The serotonin transporter (SERT) is a critical protein in the central nervous system that regulates serotonergic signaling by reuptaking serotonin from the synaptic cleft. nih.gov It is a primary target for drugs used to treat a variety of neuropsychiatric disorders, including depression and anxiety. nih.govnih.gov

Derivatives of 6-nitroquipazine have been synthesized and evaluated for their potency as SERT inhibitors. In one study, racemic 2′-methyl-6-nitroquipazine was found to be approximately 50 times more potent than its 3′-methyl-substituted counterpart in an in vitro competitive inhibition assay. cwu.edu Its potency was comparable to that of 5-iodo-6-nitroquipazine, another known high-affinity agent for the serotonin transporter. cwu.edu

The development of radioligands for Positron Emission Tomography (PET) imaging is crucial for studying neurological targets in vivo. The fundamental principle involves labeling a high-affinity ligand with a positron-emitting isotope. While not a direct derivative of this compound, the synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine as a PET radioligand for K+ channels illustrates the potential for developing similar tools from related scaffolds. researchgate.net Such a radioligand must effectively cross the blood-brain barrier and exhibit favorable kinetics for imaging. researchgate.net The development of a this compound-based radioligand could similarly enable non-invasive imaging and quantification of its specific biological targets, such as the serotonin transporter, in the brain.

Other Pharmacological Activities of Nitroquinolines

The quinoline scaffold is recognized for its broad range of biological activities, and the introduction of a nitro group can significantly modulate these properties. researchgate.netbrieflands.com

Anti-inflammatory and Analgesic Potential

Quinoline derivatives have been extensively explored as anti-inflammatory and analgesic agents. researchgate.netbrieflands.comnih.gov Their mechanism of action often involves targeting key enzymes and pathways in the inflammatory response, such as cyclooxygenases (COX) and the production of pro-inflammatory cytokines. nih.govnih.gov

Studies have shown that certain nitroquinolines can inhibit edema in animal models. For example, nitroxoline (B368727), when administered orally to rats, was found to inhibit serotonin-, agar-, and carrageenin-induced paw edema. nih.gov More complex derivatives, such as ibuprofen-quinoline conjugates, have demonstrated significant anti-inflammatory properties in carrageenan-induced rat paw edema tests, as well as both peripheral and central analgesic activity. nih.gov These conjugates were also shown to suppress the release of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages. nih.gov Similarly, certain (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives displayed potent anti-inflammatory and analgesic effects, with some showing moderate inhibitory effects on the COX-2 isozyme. nih.gov

| Compound Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Nitroxoline | Serotonin-, agar-, and carrageenin-induced rat paw edema | Inhibition of edema | nih.gov |

| Ibuprofen-quinoline conjugates | Carrageenan-induced rat paw edema; Acetic acid-induced writhing test; Hot plate test | Significant anti-inflammatory and analgesic (peripheral and central) properties | nih.gov |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | In vivo anti-inflammatory and analgesic assays; In vitro COX-1/COX-2 inhibition | High anti-inflammatory and analgesic activity; Moderate COX-2 inhibition | nih.gov |

Anti-HIV and Antiviral Properties

The quinoline scaffold is a key component in a variety of antiviral agents. nih.gov Derivatives have been found to be effective against a wide range of viruses, including Human Immunodeficiency Virus (HIV), coronaviruses, Zika virus, and hepatitis C virus. nih.gov

Several mechanisms of action have been identified for their anti-HIV activity. Some quinoline derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV reverse transcriptase enzyme and inhibiting its function. nih.gov Molecular docking studies have shown these compounds forming hydrogen bonds with key amino acid residues in the enzyme's binding pocket. nih.gov Other derivatives, such as those based on 7-hydrazino-8-hydroxyquinoline, are thought to act as HIV integrase inhibitors, preventing the integration of the viral DNA into the host cell's genome by chelating magnesium ions in the enzyme's active site. mdpi.comnih.gov Another novel mechanism involves inhibiting the function of the Rev protein, which is crucial for transporting replicated viral RNA from the nucleus to the cytoplasm. mdpi.com

Beyond HIV, quinoline analogues like chloroquine and hydroxychloroquine have demonstrated broad-spectrum anti-coronavirus activity in vitro, interfering with viral entry at a post-attachment stage.

| Derivative Class | Proposed Mechanism | Target | Reference |

|---|---|---|---|

| General Quinoline Derivatives | Non-nucleoside Reverse Transcriptase Inhibition (NNRTI) | HIV Reverse Transcriptase | nih.gov |

| 7-hydrazino-8-hydroxyquinoline hydrazones | Integrase Inhibition | HIV Integrase | mdpi.comnih.gov |

| ABX464 (a quinoline derivative) | Rev Protein Inhibition | Rev-viral RNA binding | mdpi.com |

Antihistaminic Activity

Research into the antihistaminic properties of nitroquinolines has indicated potential activity. In one study, quinozole, an 8-hydroxyquinoline derivative, was shown to prevent the spasmogenic effects induced by histamine in isolated rat and guinea-pig ileum. nih.gov This suggests an ability to counteract histamine's effects on smooth muscle tissue. However, in the same study, nitroxoline did not alter the response to subplantar histamine injections in rats, indicating that the antihistaminic profile can be highly specific to the derivative and the biological system being tested. nih.gov

Cholinesterase Inhibition and Radical Scavenging Activities

Research into the direct cholinesterase inhibitory and radical scavenging properties of this compound is not extensively documented in publicly available scientific literature. While the broader class of quinoline derivatives has been a subject of investigation for these activities, specific data for this compound remains scarce.

Cholinesterase Inhibition:

Radical Scavenging Activities:

Free radicals are highly reactive species that can cause oxidative stress, a condition linked to various chronic diseases. Antioxidants can mitigate the damaging effects of free radicals through various mechanisms, including radical scavenging. nih.gov The potential for quinoline derivatives to act as antioxidants has been explored. For example, studies on quinolin-5-ylamine derivatives have shown their capacity for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. growingscience.com Similarly, certain 5-substituted-8-hydroxyquinoline derivatives have demonstrated moderate antioxidant activities. jmaterenvironsci.com Despite these findings within the broader quinoline family, specific studies detailing the radical scavenging potential of this compound are limited.

The following table summarizes the lack of specific data for the cholinesterase inhibition and radical scavenging activities of this compound.

| Activity | This compound Data | General Quinoline Derivatives Activity |

| Cholinesterase Inhibition | Not Reported | Potent inhibition observed |

| Radical Scavenging | Not Reported | Antioxidant properties documented |

Role in Modern Drug Discovery and Development Programs

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This versatility has made it a cornerstone in the development of numerous therapeutic agents. researchgate.netnih.gov While this compound itself is not a marketed drug, it and its potential derivatives represent a starting point for the synthesis of novel bioactive molecules. brieflands.com

The presence of the methyl and nitro groups on the quinoline ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. For example, the nitro group can be reduced to an amino group, a common step in the synthesis of more complex and pharmacologically active compounds. The position of the methyl group is also known to influence the biological activity and reactivity of the quinoline ring.

In the context of drug discovery, derivatives of this compound could be synthesized and screened for a variety of biological activities. The general importance of the quinoline scaffold in medicine is well-established, with quinoline-based drugs being used as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents.

The exploration of derivatives of this compound in drug discovery programs could involve:

Synthesis of Libraries: Creating a diverse library of compounds by modifying the functional groups of this compound.

Biological Screening: Testing these new derivatives against a panel of biological targets to identify potential therapeutic leads.

Structure-Activity Relationship (SAR) Studies: Investigating how changes in the chemical structure of the derivatives affect their biological activity to optimize lead compounds.

While specific drug discovery programs centered on this compound are not widely reported, the foundational importance of the quinoline core suggests its potential as a building block for future therapeutic agents. researchgate.net

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and analytical data specifically for the compound This compound is not publicly available.

As a result, it is not possible to provide the thorough, informative, and scientifically accurate content required for the requested article sections and subsections, including:

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 6 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Multinuclear NMR Techniques

The strict adherence to the specified compound "5-Methyl-6-nitroquinoline" and the requirement for detailed research findings and data tables cannot be met due to the absence of published research on its specific spectroscopic characterization. Information is available for isomers such as 6-Methyl-5-nitroquinoline, but per the instructions, data for other compounds cannot be used.

Therefore, the generation of the requested article is not feasible at this time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

For this compound (C₁₀H₈N₂O₂), the theoretical molecular weight can be readily calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. While experimental spectra for this specific isomer are not prominently reported, the expected values can be determined.

Common fragmentation patterns for nitroaromatic compounds in mass spectrometry involve the loss of nitro-group-related fragments. Key expected fragmentation pathways for this compound would include the loss of •NO₂ (46 Da), •O, and •NO, followed by the loss of CO. The quinoline (B57606) ring itself is relatively stable, but fragmentation can occur, leading to the loss of HCN (27 Da) from the heterocyclic ring.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Average Molecular Weight | 188.18 g/mol |

| Monoisotopic (Exact) Mass | 188.0586 Da |

| Expected [M+H]⁺ Ion (HRMS) | 189.0664 Da |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the chromophores present. The spectrum of this compound is expected to be dominated by transitions associated with the quinoline ring system, which is further influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃).

Generally, quinoline derivatives exhibit absorption bands corresponding to π → π* transitions. The presence of the nitro group typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. Specific experimental λmax values for this compound are not widely documented. However, based on studies of other nitroquinolines, absorption maxima can be expected in the UV and near-visible regions of the spectrum. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are fluorescent. However, nitro groups are known to often quench fluorescence due to their electron-withdrawing nature, which promotes non-radiative decay processes. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.educreative-biostructure.com This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. fiveable.me The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, no experimental data on its unit cell dimensions, space group, or atomic coordinates are available.

Table 2: Required Parameters from a Hypothetical X-ray Diffraction Measurement

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Final Atomic Coordinates | The precise position of each atom in the molecule. |

Chromatographic and Electrochemical Analytical Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture.